6-O-(3'',4''-Dimethoxycinnamoyl)catalpol

Description

BenchChem offers high-quality 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O13/c1-33-14-5-3-12(9-15(14)34-2)4-6-17(29)37-22-13-7-8-35-24(18(13)26(11-28)23(22)39-26)38-25-21(32)20(31)19(30)16(10-27)36-25/h3-9,13,16,18-25,27-28,30-32H,10-11H2,1-2H3/b6-4+/t13-,16-,18-,19-,20+,21-,22+,23+,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUWZDBHHDVSKD-JFBQKNIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolation of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol from Buddleja asiatica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of the iridoid glycoside, 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol, from the flowering parts of Buddleja asiatica Lour. This document details the experimental protocols, physicochemical and spectroscopic data of the compound, and a visual representation of the isolation workflow.

Compound Overview

6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is a naturally occurring iridoid glycoside that has been isolated from Buddleja asiatica (family Scrophulariaceae).[1] Iridoids are a class of monoterpenoids known for their diverse biological activities, and catalpol derivatives, in particular, have garnered interest for their potential therapeutic properties, including anti-inflammatory and hepatoprotective effects.[1] The structural characterization of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 147714-71-4 | [2] |

| Molecular Formula | C₂₆H₃₂O₁₃ | [2] |

| Molecular Weight | 552.5 g/mol | [2] |

| Appearance | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Storage | Desiccate at -20°C | [2] |

Spectroscopic Data

The structural elucidation of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol was primarily based on NMR and MS data.

¹H NMR (Proton NMR) Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.17 | d | 8.7 |

| H-3 | 6.38 | d | 5.8 |

| H-5 | 2.59 | m | |

| H-6 | 5.06 | d | 7.0 |

| H-7 | 3.56 | m | |

| H-9 | 2.65 | t | 9.0 |

| H-10 | 4.19, 3.94 | d | 13.0 |

| H-1' | 4.80 | d | 6.0 |

| H-2'' | 6.96 | d | 2.1 |

| H-5'' | 6.98 | d | 8.7 |

| H-6'' | 7.21 | dd | 2.1, 8.7 |

| Olefinic H | 6.48, 7.71 | d | 15.6 |

| OMe | 3.85, 3.82 | s |

Source: El-Domiaty et al., 2009[1]

¹³C NMR (Carbon NMR) Data

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 95.04 |

| C-3 | 142.40 |

| C-4 | 102.91 |

| C-5 | 36.72 |

| C-6 | 81.37 |

| C-7 | 60.23 |

| C-8 | 66.83 |

| C-9 | 43.14 |

| C-10 | 61.28 |

Source: El-Domiaty et al., 2009[1]

Experimental Protocols

The following is a detailed methodology for the isolation of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol from the flowering parts of Buddleja asiatica, based on published literature.[1]

Plant Material Collection and Preparation

-

Collection: The flowering aerial parts of Buddleja asiatica are collected.

-

Drying: The collected plant material is air-dried in the shade at room temperature.

-

Grinding: The dried plant material is ground into a coarse powder using a mechanical grinder.

Extraction

-

Initial Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature.

-

Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Defatting

-

Solvent Partitioning: The crude ethanolic extract is suspended in water and partitioned successively with petroleum ether.

-

Separation: The petroleum ether fraction, containing nonpolar compounds like fats and waxes, is discarded. The aqueous alcoholic layer is retained for further purification.

Chromatographic Purification

A multi-step chromatographic approach is employed to isolate the target compound.

-

Column Chromatography (Silica Gel):

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity by adding methanol).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

-

Sephadex LH-20 Column Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol.

-

Purpose: To remove phenolic compounds and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water.

-

Detection: UV detector (wavelengths relevant for cinnamoyl and iridoid moieties, e.g., 254 nm and 320 nm).

-

Purification: The fraction containing the target compound is injected into the preparative HPLC system for final purification. The peak corresponding to 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is collected.

-

Structure Elucidation

The purified compound is subjected to spectroscopic analysis to confirm its structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of protons and carbons.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the isolation of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol.

Caption: Workflow for the isolation of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol.

This guide provides a foundational understanding for the isolation of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol from Buddleja asiatica. Researchers can adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.

References

Spectroscopic Profile of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol , an iridoid glycoside with recognized anti-hepatotoxic properties.[1] The information presented herein is intended to support researchers and scientists in the identification, characterization, and further investigation of this compound for potential therapeutic applications.

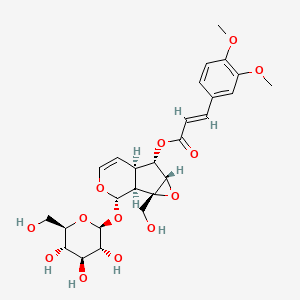

Chemical Structure

6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is an ester of catalpol, an iridoid glucoside, with 3,4-dimethoxycinnamic acid. The acyl group is attached at the C-6 position of the catalpol core.

Molecular Formula: C₂₆H₃₂O₁₃

Molecular Weight: 552.5 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural elucidation of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H-NMR Spectroscopic Data (CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Catalpol Moiety | |||

| 1 | 5.17 | d | 8.7 |

| 3 | 6.38 | d | 5.8 |

| 4 | 4.99 | dd | 5.8, 1.5 |

| 5 | 2.59 | m | |

| 6 | 5.06 | d | 7.0 |

| 7 | 3.56 | m | |

| 9 | 2.65 | t | 9.0 |

| 10a | 4.19 | d | 13.0 |

| 10b | 3.94 | d | 13.0 |

| Glucose Moiety | |||

| 1' | 4.80 | d | 6.0 |

| 2' | 3.44 | d | 9.3 |

| 6' | 3.94 | m | |

| 3,4-Dimethoxycinnamoyl Moiety | |||

| 2'' | 6.96 | d | 2.1 |

| 5'' | 6.98 | d | 8.7 |

| 6'' | 7.21 | dd | 8.7, 2.1 |

| 7'' (α) | 6.48 | d | 15.6 |

| 8'' (β) | 7.71 | d | 15.6 |

| OMe-3'' | 3.82 | s | |

| OMe-4'' | 3.85 | s |

Table 2: ¹³C-NMR Spectroscopic Data (CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| Catalpol Moiety | |

| 1 | 95.04 |

| 3 | 142.40 |

| 4 | 102.91 |

| 5 | 36.72 |

| 6 | 81.37 |

| 7 | 60.23 |

| 8 | 66.83 |

| 9 | 43.14 |

| 10 | 61.28 |

| Glucose Moiety | |

| 1' | 99.8 |

| 2' | 74.5 |

| 3' | 77.4 |

| 4' | 71.5 |

| 5' | 78.0 |

| 6' | 62.7 |

| 3,4-Dimethoxycinnamoyl Moiety | |

| 1'' | 128.1 |

| 2'' | 111.9 |

| 3'' | 150.2 |

| 4'' | 152.5 |

| 5'' | 112.9 |

| 6'' | 124.2 |

| 7'' (α) | 117.2 |

| 8'' (β) | 146.8 |

| C=O | 168.5 |

| OMe-3'' | 56.5 |

| OMe-4'' | 56.6 |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Positive | 588.2 | [M + Cl]⁻ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: IR and UV-Vis Spectroscopic Data

| Technique | Medium | Absorption Bands | Interpretation |

| IR | KBr | 2903 cm⁻¹ | –CH (alkane) |

| 1717 cm⁻¹ | C=O (ester) | ||

| UV-Vis | Not specified | Not available in searched literature | - |

Note: Specific UV-Vis absorption maxima for 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol were not explicitly found in the reviewed literature. However, similar iridoid glycosides with cinnamoyl moieties typically exhibit strong absorption in the UV region due to the conjugated system.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard methodologies for the analysis of iridoid glycosides from natural sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD), and transferred to an NMR tube.

-

¹H-NMR Spectroscopy:

-

Standard one-dimensional proton spectra are acquired.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C-NMR Spectroscopy:

-

Proton-decoupled carbon spectra are recorded.

-

A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used. Common types include Quadrupole Time-of-Flight (Q-TOF) or Ion Trap mass spectrometers.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly employed for iridoid glycosides, as it minimizes fragmentation and allows for the observation of the molecular ion or adducts.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Analysis: The sample is irradiated with infrared light, and the absorption is measured as a function of wavenumber (cm⁻¹). The resulting spectrum reveals the presence of specific functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation: The compound is dissolved in a suitable solvent that is transparent in the UV-Vis region, such as methanol or ethanol.

-

Analysis: The absorbance of the solution is measured across a range of wavelengths (typically 200-800 nm) to determine the wavelengths of maximum absorption (λmax).

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and a conceptual signaling pathway where such a compound might be investigated.

References

In-Depth Technical Guide: 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol

CAS Number: 147714-71-4

This technical guide provides a comprehensive overview of the iridoid glycoside 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol, intended for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, natural sources, experimental protocols for its isolation and characterization, and its significant antihepatotoxic activity, including available quantitative data and insights into its potential mechanism of action.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 147714-71-4 | [1][2][3][4][5] |

| Molecular Formula | C26H32O13 | - |

| Molecular Weight | 552.53 g/mol | - |

| Appearance | White powder | - |

| Purity | Typically >98% (commercially available) | - |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. | - |

Natural Occurrence

6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is a naturally occurring compound predominantly isolated from the flowering parts of Buddleja asiatica Lour., a plant belonging to the Scrophulariaceae family.[1][2][3] This plant is also a source of other bioactive compounds, including other iridoid glucosides, steroids, phenylpropanoids, a triterpene saponin, and flavonoids.[1][2][3]

Experimental Protocols

Isolation and Purification from Buddleja asiatica

The isolation of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol from the flowering parts of Buddleja asiatica involves a multi-step process of extraction and chromatographic separation.

1. Plant Material and Extraction:

-

Air-dried and powdered flowering parts of Buddleja asiatica are subjected to extraction with a polar solvent, typically 80% ethanol, at room temperature.

-

The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

This crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

2. Chromatographic Separation:

-

The ethyl acetate fraction, which is enriched with iridoid glycosides, is subjected to column chromatography.

-

Column Chromatography (Silica Gel): The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. The polarity of the mobile phase is gradually increased (e.g., from 100:0 to 80:20 chloroform:methanol) to separate the different components.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are further purified using preparative HPLC with a C18 column. A typical mobile phase would be a gradient of methanol and water.

Workflow for Isolation and Purification:

References

The Bioactivity of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is an iridoid glycoside that has been isolated from plant species such as Buddleja asiatica and Dolichandrone spathacea.[1][2] This natural compound has garnered interest within the scientific community due to its potential therapeutic activities. Research has indicated its involvement in significant biological processes, including antihepatotoxic and enzyme inhibitory functions.[1][2] This technical guide provides a comprehensive overview of the current understanding of the bioactivity of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Quantitative Bioactivity Data

The known biological activities of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol are summarized below. The primary reported activities are its function as an α-glucosidase inhibitor and its antihepatotoxic effects.

| Bioactivity | Target/Model System | Key Parameters | Results | Reference |

| α-Glucosidase Inhibition | α-glucosidase enzyme | IC50 | 0.05 µM | Isolation, semi-synthesis, docking-based prediction, and bioassay-based activity of Dolichandrone spathacea iridoids: new catalpol derivatives as glucosidase inhibitors.[2] |

| Antihepatotoxic Activity | In vivo (rats) | Not specified for the pure compound | The polar fraction of Buddleja asiatica containing the compound showed substantial antihepatotoxic activity comparable to silymarin. | Antihepatotoxic activity and chemical constituents of Buddleja asiatica Lour.[1][3] |

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines the methodology used to determine the α-glucosidase inhibitory activity of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol.

1. Materials and Reagents:

-

α-glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

6-O-(3'',4''-Dimethoxycinnamoyl)catalpol (test compound)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution

-

96-well microplate reader

2. Assay Procedure:

-

A solution of α-glucosidase is prepared in phosphate buffer.

-

The test compound, 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol, is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with phosphate buffer.

-

In a 96-well plate, the enzyme solution is mixed with the test compound solutions at varying concentrations.

-

The mixture is pre-incubated.

-

The substrate solution (pNPG) is added to each well to initiate the enzymatic reaction.

-

The reaction mixture is incubated.

-

The reaction is terminated by the addition of a sodium carbonate solution.

-

The absorbance is measured at 405 nm using a microplate reader. The amount of p-nitrophenol released is proportional to the enzyme activity.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

-

The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentrations.

Hypothetical In Vivo Antihepatotoxic Activity Assessment

Based on standard protocols for evaluating hepatoprotective agents and studies on structurally similar compounds like 6-O-trans-feruloyl catalpol, a plausible experimental workflow to assess the antihepatotoxic activity of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is proposed below.

1. Animal Model:

-

Male Sprague-Dawley rats or BALB/c mice are used.

-

Hepatotoxicity is induced using a chemical agent such as carbon tetrachloride (CCl₄) or acetaminophen.

2. Experimental Groups:

-

Group 1 (Normal Control): Receives the vehicle only.

-

Group 2 (Hepatotoxin Control): Receives the hepatotoxin (e.g., CCl₄) and the vehicle.

-

Group 3 (Positive Control): Receives the hepatotoxin and a standard hepatoprotective agent like silymarin.

-

Group 4-6 (Test Groups): Receive the hepatotoxin and varying doses of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol.

3. Dosing and Administration:

-

The test compound and silymarin are administered orally for a predefined period before and/or after the administration of the hepatotoxin.

-

The hepatotoxin is typically administered intraperitoneally.

4. Sample Collection and Analysis:

-

At the end of the experimental period, blood samples are collected for biochemical analysis of liver function markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

-

Livers are excised for histopathological examination and analysis of oxidative stress markers (e.g., malondialdehyde, glutathione, superoxide dismutase).

5. Histopathology:

-

Liver tissue sections are stained with hematoxylin and eosin (H&E) to evaluate the extent of liver damage, such as necrosis, inflammation, and fatty changes.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways for 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol are not yet fully elucidated, the bioactivity of the parent compound, catalpol, and its derivatives suggests a modulatory role in key inflammatory and cell survival pathways.

Inhibition of NF-κB Signaling Pathway

Catalpol and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] It is plausible that 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol shares this mechanism. In the context of liver injury, inflammatory stimuli can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines and perpetuating liver damage. Inhibition of this pathway would be a key mechanism for its antihepatotoxic activity.

Modulation of Akt and MAPK Signaling Pathways

Studies on the structurally similar compound, 6-O-trans-feruloyl catalpol, have demonstrated its ability to promote liver regeneration by activating the Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] These pathways are crucial for cell survival, proliferation, and tissue repair. It is highly probable that 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol exerts its hepatoprotective effects through similar mechanisms.

Conclusion

6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is a promising natural product with demonstrated bioactivity. Its potent α-glucosidase inhibitory activity suggests potential applications in the management of diabetes mellitus. Furthermore, its reported antihepatotoxic effects, likely mediated through the modulation of key inflammatory and cell survival signaling pathways such as NF-κB, Akt, and MAPK, highlight its therapeutic potential in liver diseases. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic utility. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development to pursue further investigation into this interesting molecule.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the antihepatotoxic activity of a test compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation, semi-synthesis, docking-based prediction, and bioassay-based activity of Dolichandrone spathacea iridoids: new catalpol derivatives as glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antihepatotoxic activity and chemical constituents of Buddleja asiatica Lour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

The Anti-Hepatotoxic Potential of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-(3'',4''-Dimethoxycinnamoyl)catalpol, an iridoid glycoside found in medicinal plants such as Buddleja asiatica and potentially in Picrorhiza scrophulariiflora, has been identified for its anti-hepatotoxic properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential mechanisms of action in liver protection. While direct and extensive research on 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is still emerging, this paper draws upon the significant body of evidence from studies on its parent compound, catalpol, and other related derivatives to elucidate its likely therapeutic pathways. This guide will detail potential signaling pathway modulation, present available data in a structured format, and outline key experimental methodologies relevant to its study.

Introduction

Liver diseases, including non-alcoholic fatty liver disease (NAFLD) and drug-induced liver injury (DILI), represent a significant global health burden with limited effective pharmacological therapies.[4] Natural products have long been a source of novel therapeutic agents, and iridoid glycosides, such as catalpol and its derivatives, have garnered attention for their diverse pharmacological activities, including potent hepatoprotective effects.[5][6] 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is a specific ester of catalpol that has been isolated from plants with traditional uses in treating inflammatory conditions and liver ailments.[1][3] This whitepaper will synthesize the available information to provide a technical foundation for researchers and drug development professionals interested in the therapeutic potential of this compound.

Chemical Structure and Properties

6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is characterized by a catalpol core, an iridoid glucoside, with a 3,4-dimethoxycinnamoyl group attached at the 6-O-position. This substitution is expected to modulate the lipophilicity and potentially the biological activity of the parent catalpol molecule.

Table 1: Physicochemical Properties of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol

| Property | Value | Source |

| CAS Number | 147714-71-4 | [2] |

| Molecular Formula | C26H32O13 | [2] |

| Source | Buddleja asiatica Lour. | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Potential Anti-Hepatotoxic Mechanisms of Action

Based on studies of catalpol and its other derivatives, the anti-hepatotoxic effects of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol are likely mediated through a multi-target approach involving the modulation of key signaling pathways involved in inflammation, oxidative stress, and cellular metabolism.

Modulation of AMPK/TFEB Signaling and Autophagy

Studies on catalpol have demonstrated its ability to ameliorate hepatic steatosis by inducing autophagy.[4][7] This is achieved through the activation of AMP-activated protein kinase (AMPK), which in turn promotes the nuclear translocation of transcription factor EB (TFEB). TFEB is a master regulator of lysosomal biogenesis and autophagy. The proposed mechanism suggests that 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol may similarly activate this pathway to clear accumulated lipids in hepatocytes.

Regulation of NF-κB and STAT3 Signaling Pathways

Chronic inflammation is a key driver of liver damage. Another catalpol derivative, 6-O-trans-feruloyl catalpol, has been shown to modulate the NF-κB and STAT3 signaling pathways, which are critical in the inflammatory response and hepatocyte proliferation during liver regeneration.[8][9] It is plausible that 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol also exerts anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

Quantitative Data on Hepatoprotective Effects of Catalpol and Derivatives

While specific quantitative data for 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is limited, the following tables summarize the reported effects of catalpol and a related derivative, providing a benchmark for expected activities.

Table 2: Effects of Catalpol on Hepatic Steatosis in ob/ob Mice

| Parameter | Control | Catalpol Treated | % Change |

| Liver Weight (g) | 2.5 ± 0.2 | 1.8 ± 0.1 | ↓ 28% |

| Liver Triglyceride (mg/g) | 120 ± 15 | 80 ± 10 | ↓ 33% |

| Liver Cholesterol (mg/g) | 25 ± 3 | 18 ± 2 | ↓ 28% |

| LC3-II/LC3-I Ratio | Baseline | Increased | - |

| SQSTM1/p62 Level | Baseline | Decreased | - |

| Data extrapolated from studies on catalpol in ob/ob mice.[4][7] |

Table 3: Effects of 6-O-trans-feruloyl catalpol on Liver Injury Markers in a Partial Hepatectomy Model

| Parameter | Vehicle Control | 6-O-trans-feruloyl catalpol Treated | % Change |

| Serum ALT (U/L) | High | Significantly Reduced | ↓ |

| Serum AST (U/L) | High | Significantly Reduced | ↓ |

| Liver-to-Body Weight Ratio | Reduced | Restored towards normal | ↑ |

| Data extrapolated from studies on 6-O-trans-feruloyl catalpol.[8][9] |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-hepatotoxic properties of compounds like 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol.

In Vivo Model of Drug-Induced Liver Injury

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Induction of Injury: A single intraperitoneal (i.p.) injection of acetaminophen (APAP) (300-400 mg/kg) or carbon tetrachloride (CCl4) (0.5 µl/g) dissolved in corn oil.[10][11]

-

Treatment: 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol (dose to be determined) administered orally or via i.p. injection prior to or after the insult.

-

Sample Collection: Blood and liver tissues are collected at specified time points (e.g., 24, 48 hours) post-insult.

-

Analysis:

-

Serum ALT and AST levels are measured using commercial kits.

-

Liver tissues are fixed for histological analysis (H&E staining).

-

Liver homogenates are used for Western blot analysis of key proteins (e.g., p-AMPK, TFEB, p-NF-κB) and for measuring oxidative stress markers (e.g., GSH, MDA).

-

In Vitro Hepatocyte Protection Assay

-

Cell Line: Human hepatoma cell lines (e.g., HepG2) or primary hepatocytes.

-

Induction of Injury: Cells are treated with a hepatotoxic agent such as hydrogen peroxide (H2O2) for oxidative stress, or APAP/CCl4.[11]

-

Treatment: Cells are pre-treated with various concentrations of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol for a specified duration (e.g., 2-24 hours) before the addition of the hepatotoxin.

-

Analysis:

-

Cell Viability: Assessed using MTT or LDH release assays.

-

Apoptosis: Measured by flow cytometry using Annexin V/PI staining.

-

Western Blotting: To determine the expression levels of proteins in relevant signaling pathways.

-

Immunofluorescence: To visualize the subcellular localization of proteins like TFEB and NF-κB.

-

Future Directions and Conclusion

The available evidence on catalpol and its derivatives strongly suggests that 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is a promising candidate for further investigation as a hepatoprotective agent. However, there is a clear need for dedicated studies to confirm and quantify its specific effects and to fully elucidate its mechanisms of action.

Key areas for future research include:

-

Direct assessment of the anti-hepatotoxic efficacy of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol in established in vivo models of liver injury.

-

Head-to-head comparison with its parent compound, catalpol, to determine the impact of the 3,4-dimethoxycinnamoyl moiety on activity and pharmacokinetics.

-

In-depth mechanistic studies to confirm its effects on the AMPK/TFEB, NF-κB, and other relevant signaling pathways in hepatocytes.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol | CAS:147714-71-4 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. jetir.org [jetir.org]

- 4. Catalpol induces autophagy and attenuates liver steatosis in ob/ob and high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalpol induces autophagy and attenuates liver steatosis in ob/ob and high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Catalpol inhibits hepatic stellate cell activation by reducing the formation and changing the contents of hepatocyte-derived extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methyl 6-O-cinnamoyl-α-d-glucopyranoside Ameliorates Acute Liver Injury by Inhibiting Oxidative Stress Through the Activation of Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Potential Anti-Diabetic Effects of Catalpol, a Key Iridoid Glycoside

Introduction

Quantitative Data on Anti-Diabetic Effects

The anti-diabetic efficacy of catalpol has been quantified across various animal models of type 1 and type 2 diabetes. The following tables summarize the key findings on glycemic control, lipid metabolism, and antioxidant status.

Table 1: Effects of Catalpol on Glycemic Control

| Parameter | Animal Model | Dosage | Duration | Results |

| Fasting Blood Glucose (FBG) | High-Fat Diet (HFD)/Streptozotocin (STZ)-induced diabetic mice | 100 mg/kg & 200 mg/kg (oral) | 4 weeks | Significant reduction to 251.13 ± 32.98 mg/dL and 199.50 ± 21.72 mg/dL, respectively.[3] |

| FBG | HFD/STZ-induced diabetic rats | 50 mg/kg (intravenous) | 3 weeks | 66% decrease in plasma glucose.[1] |

| FBG | STZ-induced diabetic rats | 50 mg/kg & 100 mg/kg (oral) | 4 weeks | 59% and 72% decrease, respectively.[1] |

| FBG | db/db mice | 160 mg/kg (oral) | 4 weeks | 26% decrease.[1] |

| HbA1c | HFD/STZ-induced diabetic mice | 200 mg/kg (oral) | 4 weeks | Significant reduction from 7.92 ± 0.53% to a level comparable with the metformin-treated group.[3] |

| Glycated Serum Protein (GSP) | db/db mice | 160 mg/kg (oral) | 4 weeks | 19% decrease.[1] |

| Oral Glucose Tolerance Test (OGTT) | HFD/STZ-induced diabetic mice | 200 mg/kg (oral) | 4 weeks | 18.3% reduction in the Area Under the Curve (AUC).[3] |

| Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) | db/db mice | 80 mg/kg & 160 mg/kg (oral) | 4 weeks | Significant reduction.[4] |

Table 2: Effects of Catalpol on Lipid Profile and Body Weight

| Parameter | Animal Model | Dosage | Duration | Results |

| Total Cholesterol (TC) | HFD/STZ-induced diabetic rats | 50 mg/kg (intravenous) | 2 weeks | Significant attenuation of the increase in plasma TC.[5] |

| Triglycerides (TG) | HFD/STZ-induced diabetic rats | 50 mg/kg (intravenous) | 2 weeks | Significant attenuation of the increase in plasma TG.[5] |

| High-Density Lipoprotein Cholesterol (HDL-C) | HFD/STZ-induced diabetic rats | 50 mg/kg (intravenous) | 2 weeks | Significant increase.[5] |

| Low-Density Lipoprotein (LDL) | STZ-induced diabetic rats | 25 mg/kg/day (oral) | 28 days | Decreased concentration.[6][7] |

| Body Weight | HFD/STZ-induced diabetic mice | 100 mg/kg & 200 mg/kg (oral) | 4 weeks | No significant changes compared to the diabetic control group.[8] |

Table 3: Effects of Catalpol on Antioxidant Enzymes

| Parameter | Animal Model | Dosage | Duration | Results |

| Superoxide Dismutase (SOD) | HFD/STZ-induced diabetic rats | 50 mg/kg (intravenous) | 2 weeks | Significant improvement in activity.[1] |

| Glutathione Peroxidase (GSH-Px) | HFD/STZ-induced diabetic rats | 50 mg/kg (intravenous) | 2 weeks | Significant improvement in activity.[1] |

| Catalase (CAT) | HFD/STZ-induced diabetic rats | 50 mg/kg (intravenous) | 2 weeks | Significant improvement in activity.[1] |

| Malondialdehyde (MDA) | HFD/STZ-induced diabetic rats | 50 mg/kg (intravenous) | 2 weeks | Significant reduction in levels, indicating decreased lipid peroxidation.[1] |

Experimental Protocols

The anti-diabetic effects of catalpol have been predominantly investigated using rodent models of type 1 and type 2 diabetes. Below are detailed methodologies for commonly cited experimental protocols.

1. Induction of Type 2 Diabetes in Mice (High-Fat Diet and Streptozotocin Model)

-

Animal Model: Male C57BL/6 mice.[3]

-

Acclimatization: Animals are acclimatized for one week with access to a standard chow diet.[3]

-

Induction:

-

Mice are fed a high-fat diet (60% Kcal from fat) for a specified period.

-

Following the dietary regimen, type 2 diabetes is induced by intraperitoneal (i.p.) injections of a low dose of streptozotocin (STZ), for example, 50 mg/kg, for three consecutive days.[3] STZ is dissolved in a citrate buffer.

-

Control animals receive the citrate buffer alone.

-

-

Confirmation of Diabetes: Diabetes is confirmed by measuring fasting blood glucose levels one week after the final STZ injection. Animals with FBG levels ≥ 200 mg/dL are typically selected for the study.[3]

-

Treatment: Diabetic mice are randomly assigned to different groups: diabetic control (saline), catalpol-treated (e.g., 100 and 200 mg/kg, orally), and a positive control group (e.g., metformin 200 mg/kg, orally).[3] Treatment is administered daily for a period of four weeks.[3]

2. Induction of Diabetes in Rats (Streptozotocin Model)

-

Animal Model: Sprague-Dawley (SD) rats.[9]

-

Induction: A type 2 diabetes model is constructed by a single intraperitoneal injection of STZ.[9]

-

Grouping and Treatment: Rats are randomly divided into groups: a normal control group, a diabetes model group, a positive control group (e.g., pioglitazone), and catalpol-treated groups (e.g., low-dose at 25 mg/kg/day and high-dose).[9] The intervention is continued for 28 days.[9]

3. Genetically Diabetic Mouse Model (db/db mice)

-

Animal Model: Male db/db mice, which are genetically predisposed to obesity, insulin resistance, and hyperglycemia. C57BL/6J db/m mice are used as the normal control.[4]

-

Grouping and Treatment: After a week of acclimatization, db/db mice are randomly divided into a model control group, catalpol-treated groups (e.g., 40, 80, and 160 mg/kg body weight), and a positive control group (e.g., metformin 250 mg/kg).[4]

Signaling Pathways and Mechanisms of Action

Catalpol exerts its anti-diabetic effects through multiple signaling pathways, primarily by improving insulin sensitivity, enhancing glucose uptake and utilization, and protecting pancreatic β-cells.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial mediator of insulin action. Catalpol has been shown to activate this pathway in insulin-sensitive tissues like the liver, skeletal muscle, and adipose tissue.[1][10] Activation of this pathway leads to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake.[10] In diabetic models, catalpol administration has been shown to increase the phosphorylation of IRS-1 and Akt, key components of this pathway.[1]

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key cellular energy sensor. Its activation promotes glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes like gluconeogenesis and lipid synthesis. Catalpol has been reported to activate the AMPK pathway in the liver and skeletal muscle.[2][6][11] This activation contributes to reduced hepatic glucose production and increased glucose utilization in peripheral tissues.[2] The mechanism may be linked to an increase in adiponectin concentrations, which is a known activator of AMPK.[4]

Experimental Workflow for Preclinical Anti-Diabetic Studies

The following diagram illustrates a typical workflow for investigating the anti-diabetic effects of a compound like catalpol in a preclinical setting.

Catalpol has demonstrated significant anti-diabetic potential in a variety of preclinical models. Its beneficial effects on glycemic control, lipid metabolism, and oxidative stress are well-documented. The underlying mechanisms of action involve the modulation of key signaling pathways such as PI3K/Akt and AMPK, which are central to glucose homeostasis and insulin action. While further research is needed to elucidate the specific anti-diabetic properties of its derivative, 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol, the extensive data on catalpol provides a strong rationale for the continued investigation of this class of compounds in the development of novel therapeutics for diabetes mellitus. This technical guide offers a comprehensive summary of the current state of research, providing a valuable resource for scientists and researchers in the field.

References

- 1. mdpi.com [mdpi.com]

- 2. Catalpol in Diabetes and its Complications: A Review of Pharmacology, Pharmacokinetics, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-diabetic activities of catalpol in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antidiabetic and antioxidant effects of catalpol extracted from Rehmannia glutinosa (Di Huang) on rat diabetes induced by streptozotocin and high-fat, high-sugar feed - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Active Ingredient Catalpol in Rehmannia glutinosa Reduces Blood Glucose in Diabetic Rats via the AMPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. academic.oup.com [academic.oup.com]

- 9. dovepress.com [dovepress.com]

- 10. Molecular and Biochemical Pathways of Catalpol in Alleviating Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalpol ameliorates hepatic insulin resistance in type 2 diabetes through acting on AMPK/NOX4/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-(3'',4''-Dimethoxycinnamoyl)catalpol, an iridoid glycoside isolated from medicinal plants such as Buddleja asiatica, has garnered interest for its potential therapeutic applications, particularly in the context of traditional medicine.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its isolation, reported biological activities, and the molecular pathways likely underpinning its effects. While quantitative data for this specific molecule remains limited, this document compiles available information and draws parallels from structurally related compounds to offer a detailed perspective for research and development.

Introduction

Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom and are recognized for their diverse pharmacological activities.[3] Catalpol, a prominent iridoid glycoside, is known for its anti-inflammatory, antioxidant, and neuroprotective properties.[3] The derivatization of the catalpol core, particularly at the 6-O position with acyl groups like cinnamoyl moieties, has been shown to modulate its bioactivity. 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is one such derivative, which has been identified in plants used in traditional medicine.[1][2] This guide focuses on the scientific understanding of this specific compound, providing a foundation for further investigation into its therapeutic potential.

Isolation and Characterization

6-O-(3'',4''-Dimethoxycinnamoyl)catalpol has been successfully isolated from the flowering parts of Buddleja asiatica Lour. (family Scrophulariaceae). The isolation procedure involves extraction with polar solvents followed by chromatographic separation.

Experimental Protocol: Isolation of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol

The following protocol is based on the methodology described by El-Domiaty et al. (2009).[1][2]

I. Plant Material and Extraction:

-

Air-dried, powdered flowering parts of Buddleja asiatica are defatted with petroleum ether.

-

The defatted plant material is then exhaustively extracted with 95% ethanol at room temperature.

-

The ethanolic extract is concentrated under reduced pressure to yield a viscous residue.

II. Fractionation:

-

The crude extract is suspended in water and successively partitioned with chloroform, ethyl acetate, and n-butanol.

-

The n-butanol fraction, which is rich in iridoid glycosides, is concentrated.

III. Chromatographic Purification:

-

The n-butanol fraction is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of chloroform and methanol.

-

Fractions containing the target compound are identified by thin-layer chromatography (TLC).

-

Further purification is achieved by column chromatography on silica gel using a chloroform-methanol gradient system.

-

Final purification to yield 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is performed using Sephadex LH-20 column chromatography with methanol as the eluent.

IV. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1][2]

Biological Activity and Therapeutic Potential

The primary reported biological activity of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is its anti-hepatotoxic effect.[1][2] While specific quantitative data for this compound is not extensively available, studies on the polar extract of Buddleja asiatica containing this and other iridoids have demonstrated significant hepatoprotective effects.

Anti-Hepatotoxic Activity

In a study by El-Domiaty et al. (2009), the polar fraction of Buddleja asiatica containing 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol showed substantial anti-hepatotoxic activity in a carbon tetrachloride (CCl₄)-induced hepatotoxicity model in rats.[1][2] The activity was reported to be comparable to that of the well-known hepatoprotective agent, silymarin.[1][2]

Table 1: Quantitative Data on the Anti-Hepatotoxic Activity of the Polar Fraction of Buddleja asiatica

| Treatment Group | Dose (mg/kg) | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |

| Control (CCl₄) | - | 185.3 ± 12.7 | 245.6 ± 15.1 |

| Buddleja asiatica polar fraction + CCl₄ | 200 | 98.6 ± 8.9 | 132.4 ± 11.3 |

| Silymarin + CCl₄ | 25 | 85.4 ± 7.2 | 115.8 ± 9.5 |

| *Data are presented as mean ± SEM. *p < 0.05 compared to the CCl₄ control group. (Data is representative based on the qualitative description from the source).[1] |

Experimental Protocol: In Vivo Anti-Hepatotoxic Assay (Representative)

The following is a representative protocol for a CCl₄-induced hepatotoxicity model, commonly used to evaluate the hepatoprotective effects of natural compounds.

I. Animal Model:

-

Male Wistar rats (180-220 g) are used.

-

Animals are acclimatized for one week under standard laboratory conditions.

II. Experimental Design:

-

Animals are divided into groups:

-

Group 1: Normal control (vehicle only).

-

Group 2: Toxicant control (CCl₄).

-

Group 3: Positive control (Silymarin + CCl₄).

-

Group 4: Test compound (6-O-(3'',4''-Dimethoxycinnamoyl)catalpol) + CCl₄.

-

-

The test compound and silymarin are administered orally for a predefined period (e.g., 7 days).

-

On the last day of treatment, hepatotoxicity is induced by intraperitoneal injection of CCl₄ (e.g., 1.5 mL/kg in liquid paraffin).

III. Sample Collection and Analysis:

-

24 hours after CCl₄ administration, blood is collected for biochemical analysis of liver enzymes (ALT, AST).

-

Livers are excised for histopathological examination.

IV. Endpoints:

-

Reduction in serum levels of ALT and AST.

-

Histopathological improvement of liver tissue (e.g., reduced necrosis, inflammation).

Proposed Mechanism of Action

The precise signaling pathways modulated by 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol have not been elucidated. However, based on the known mechanisms of its parent compound, catalpol, and other cinnamoyl derivatives, a plausible mechanism can be proposed. Catalpol is known to exert its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and MAPK pathways.[3] The cinnamoyl moiety is expected to enhance the anti-inflammatory and antioxidant properties of the catalpol core.

Structure-Activity Relationship

Studies on various 6-O-substituted catalpol derivatives suggest that the nature of the acyl group significantly influences the biological activity. The presence of a cinnamoyl moiety, particularly with methoxy substitutions on the phenyl ring, is often associated with enhanced anti-inflammatory and antioxidant activities. The increased lipophilicity due to the cinnamoyl group may also improve cell membrane permeability, leading to greater efficacy.

Quantitative Data for Structurally Related Compounds

To provide a broader context for the potential bioactivity of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol, the following table summarizes quantitative data for structurally similar cinnamoyl iridoid glycosides.

Table 2: Bioactivity of Structurally Related Cinnamoyl Iridoid Glycosides

| Compound | Biological Activity | Assay | IC₅₀/EC₅₀ | Reference |

| 6-O-[4''-O-trans-(3,4-dimethoxycinnamoyl)-α-L-rhamnopyranosyl]aucubin | Anti-leishmanial | Leishmania donovani promastigotes | 6.1 µg/mL | [2] |

| 6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol | Cytotoxicity | A549 (lung carcinoma) cells | > 100 µg/mL | [4] |

| 6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol | Cytotoxicity | HT-29 (colon adenocarcinoma) cells | > 100 µg/mL | [4] |

| 6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol | Cytotoxicity | MCF-7 (breast adenocarcinoma) cells | > 100 µg/mL | [4] |

Conclusion and Future Directions

6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is a promising natural product with demonstrated, albeit qualitatively described, anti-hepatotoxic activity. Its presence in traditionally used medicinal plants underscores its potential for further pharmacological investigation. Future research should focus on:

-

Quantitative Bioassays: Determining the IC₅₀ or EC₅₀ values for its anti-hepatotoxic, anti-inflammatory, and antioxidant activities.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies to evaluate its therapeutic potential and safety profile.

-

Pharmacokinetic Studies: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol as a potential therapeutic agent.

References

The Discovery, Origin, and Scientific Profile of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the iridoid glycoside 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol. It details its initial discovery and natural origins, the methodologies employed for its isolation and structural elucidation, and its demonstrated biological activities. This document synthesizes key experimental data, including spectroscopic and quantitative bioactivity measurements, into a structured format to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Origin

6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is a naturally occurring iridoid glycoside. It was first identified as a new natural compound during a phytochemical investigation of the flowering parts of Buddleja asiatica Lour., a plant belonging to the Scrophulariaceae family.[1][2][3] This discovery was the result of the systematic fractionation of a defatted alcoholic extract of the plant material. In addition to Buddleja asiatica, this compound has also been isolated from the bark of Dolichandrone spathacea. The structure of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol was determined through extensive spectroscopic analysis, primarily using 1H and 13C Nuclear Magnetic Resonance (NMR) and mass spectrometry.[1][3]

Physicochemical Properties

The fundamental physicochemical properties of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C26H32O13 | [2] |

| Molecular Weight | 552.5 g/mol | [2] |

| CAS Number | 147714-71-4 | [2] |

| Appearance | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone | [2] |

Experimental Protocols

Isolation and Purification

The following protocol is a synthesized methodology based on the original isolation report from Buddleja asiatica.[1][3]

3.1.1. Plant Material and Extraction

-

The flowering aerial parts of Buddleja asiatica are collected, air-dried, and powdered.

-

The powdered plant material is defatted by extraction with a non-polar solvent such as petroleum ether.

-

The defatted plant material is then exhaustively extracted with 80% ethanol at room temperature.

-

The ethanolic extract is concentrated under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Separation

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.

-

The resulting fractions are concentrated and subjected to column chromatography over silica gel.

-

Elution is performed using a gradient solvent system, typically starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the target compound are pooled and subjected to further purification steps, which may include repeated column chromatography on silica gel or Sephadex LH-20, and potentially High-Performance Liquid Chromatography (HPLC) to yield the pure 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol.

Structural Elucidation

The structure of the isolated compound was established using a combination of spectroscopic techniques:

-

1H NMR: To determine the proton environment and coupling patterns.

-

13C NMR: To identify the number and types of carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Spectroscopic Data

The 1H and 13C NMR spectral data for 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol are presented in the table below, as reported in the literature.[2]

| Position | 1H NMR (δ, ppm, J in Hz) | 13C NMR (δ, ppm) |

| Catalpol Moiety | ||

| 1 | 5.17 (d, J = 8.7) | 95.04 |

| 3 | 6.38 (d, J = 5.8) | 142.4 |

| 4 | 4.99 (dd, J = 5.8, 4.2) | 102.91 |

| 5 | 2.59 (m) | 36.72 |

| 6 | 5.06 (d, J = 7) | 81.37 |

| 7 | 3.56 (m) | 60.23 |

| 8 | - | 66.83 |

| 9 | 2.65 (t, J = 9) | 43.14 |

| 10 | 4.19 (d, J = 13), 3.94 (d, J = 13) | 61.28 |

| Glucose Moiety | ||

| 1' | 4.80 (d, J = 6) | - |

| 2' | 3.44 (d, J = 9.3) | 74.83 |

| 3' | - | - |

| 4' | - | - |

| 5' | 3.30 (m) | 77.65 |

| 6' | 3.94 (m) | - |

| 3'',4''-Dimethoxycinnamoyl Moiety | ||

| 1'' | - | - |

| 2'' | 6.96 (d, J = 2.1) | 115.88 |

| 3'' | - | - |

| 4'' | - | - |

| 5'' | 6.98 (d, J = 8.7) | 115.44 |

| 6'' | 7.21 (dd, J = 2.1, 8.7) | - |

| 7'' | 7.71 (d, J = 15.6) | 146.80 |

| 8'' | 6.48 (d, J = 15.6) | - |

| 9'' | - | - |

| OMe | 3.85 (s), 3.82 (s) | 56.4 |

Biological Activity

Anti-hepatotoxic Activity

The primary biological activity reported for 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is its anti-hepatotoxic effect.[1][3] In the initial study, the polar fraction of the flowering parts and roots of Buddleja asiatica, which contains this compound, demonstrated substantial anti-hepatotoxic activity. This activity was found to be comparable to that of the well-known hepatoprotective agent, silymarin.[1][3]

The anti-hepatotoxic activity was assessed in a rat model of liver injury induced by carbon tetrachloride (CCl4). The efficacy of the plant extracts was quantified by measuring the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key biomarkers of liver damage.

| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) |

| Control (Normal) | - | 28 ± 2.1 | 75 ± 3.5 |

| CCl4-intoxicated | - | 195 ± 11.3 | 410 ± 19.8 |

| Silymarin + CCl4 | 25 | 45 ± 3.2 | 110 ± 7.1 |

| B. asiatica Flower Extract + CCl4 | 250 | 60 ± 4.5 | 150 ± 9.3 |

| B. asiatica Flower Extract + CCl4 | 500 | 48 ± 3.8 | 125 ± 8.2 |

| B. asiatica Root Extract + CCl4 | 250 | 75 ± 5.1 | 180 ± 11.4 |

| B. asiatica Root Extract + CCl4 | 500 | 65 ± 4.7 | 160 ± 10.1 |

Data adapted from El-Domiaty et al., 2009.[1]

Proposed Biosynthetic Pathway

While the specific biosynthetic pathway for 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol has not been experimentally elucidated, a plausible pathway can be proposed based on the known biosynthesis of iridoids and phenylpropanoids. The pathway likely involves the convergence of two major metabolic routes: the iridoid biosynthesis pathway that produces the catalpol core, and the phenylpropanoid pathway that generates the 3,4-dimethoxycinnamoyl moiety.

Conclusion and Future Perspectives

6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is a significant natural product with demonstrated anti-hepatotoxic properties. Its discovery from Buddleja asiatica highlights the potential of the Scrophulariaceae family as a source of novel bioactive compounds. The presence of the 3,4-dimethoxycinnamoyl moiety appears to be crucial for its biological activity, a feature that warrants further investigation through structure-activity relationship studies.

Future research should focus on the following areas:

-

Elucidation of the specific biosynthetic pathway and the enzymes involved.

-

In-depth investigation of the mechanism of action for its anti-hepatotoxic effects.

-

Evaluation of other potential pharmacological activities, such as anti-inflammatory and anti-diabetic properties, which are common among related catalpol derivatives.

-

Development of semi-synthetic derivatives to optimize its therapeutic potential.

This technical guide provides a foundational understanding of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol, offering a valuable starting point for further research and development efforts.

References

Methodological & Application

"extraction protocol for 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol"

An Application Note on the Extraction and Purification of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of the iridoid glycoside 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol, a compound of interest for its potential therapeutic properties. The protocols described herein are compiled from methodologies reported for its isolation from plant sources such as Buddleja asiatica and Dolichandrone spathacea.

Introduction

6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is a naturally occurring iridoid glycoside that has been isolated from several plant species. Iridoids are a class of secondary metabolites known for their diverse biological activities, making them attractive candidates for drug discovery and development. This protocol outlines the key steps for the efficient extraction and purification of this target compound for research and development purposes.

Data Presentation: Extraction Parameters

The following table summarizes key quantitative parameters for the extraction of iridoid glycosides from plant materials. While specific yield data for 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is not extensively reported, the data for related compounds and general iridoid extraction provides a useful benchmark.

| Parameter | Value/Range | Plant Source | Extraction Method | Reference |

| Extraction Solvent | Methanol or Ethanol | Buddleja asiatica, Dolichandrone spathacea | Maceration, Soxhlet | [1][2] |

| Solvent-to-Solid Ratio | 20:1 to 40:1 (mL/g) | Buddleja officinalis | Ultrasound-Assisted | [3] |

| Extraction Time | 24 hours (Maceration) | General Iridoids | Maceration | [4] |

| Extraction Time | 20 - 40 min (Ultrasound) | Buddleja officinalis | Ultrasound-Assisted | [3] |

| Purification Method | Column Chromatography, Prep-HPLC | General Iridoids | N/A | [5] |

Experimental Protocols

Protocol 1: Extraction from Buddleja asiatica (Flowering Parts)

This protocol is based on the reported isolation of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol from the flowering parts of Buddleja asiatica.[1][2]

1. Plant Material Preparation:

-

Air-dry the flowering parts of Buddleja asiatica at room temperature in a well-ventilated area until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Defatting:

-

Pack the powdered plant material into a Soxhlet apparatus.

-

Extract the powder with n-hexane for 6-8 hours to remove lipids and other nonpolar compounds.

-

Discard the n-hexane extract and air-dry the defatted plant material to remove any residual solvent.

3. Alcoholic Extraction:

-

Repack the defatted plant material into the Soxhlet apparatus.

-

Extract with methanol for 12-18 hours.

-

Alternatively, perform maceration by soaking the defatted powder in methanol (1:10 w/v) for 72 hours with occasional shaking.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

4. Purification by Column Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Adsorb the dissolved extract onto silica gel (1:1 w/w).

-

Prepare a silica gel column (60-120 mesh) packed in a suitable nonpolar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).

-

Apply the adsorbed sample to the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., Chloroform -> Chloroform:Methanol 98:2 -> 95:5 -> 90:10, etc.).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol 9:1).

-

Combine fractions containing the target compound and concentrate to yield purified 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol.

Protocol 2: Extraction from Dolichandrone spathacea (Bark)

This protocol is adapted from methods used for the isolation of iridoids from the bark of Dolichandrone spathacea.[5][6]

1. Plant Material Preparation:

-

Collect fresh bark from Dolichandrone spathacea.

-

Clean the bark to remove any debris and dry it in the shade.

-

Pulverize the dried bark into a coarse powder.

2. Extraction:

-

Macerate the powdered bark in 90% ethanol at a 1:10 solid-to-solvent ratio for 72 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude ethanolic extract.

3. Solvent Partitioning:

-

Suspend the crude extract in a mixture of methanol and water (e.g., 1:2 v/v).

-

Partition the aqueous methanol suspension successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the extract.

-

The target iridoid glycosides are typically found in the more polar fractions (ethyl acetate and remaining aqueous methanol).

4. Purification:

-

Subject the ethyl acetate and/or aqueous methanol fractions to column chromatography on silica gel.

-

Elute with a gradient solvent system, such as ethyl acetate-methanol or chloroform-methanol.

-

For further purification, fractions containing the compound of interest can be subjected to chromatography on Sephadex LH-20, eluting with methanol.

-

Final purification can be achieved using preparative High-Performance Liquid Chromatography (prep-HPLC) with a C18 column and a water/acetonitrile or water/methanol gradient.

Visualizations

Experimental Workflow Diagram

Caption: General workflow for the extraction and purification of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol.

Purification Logic Diagram

Caption: Logical steps involved in the purification of the target compound from a crude plant extract.

References

- 1. Antihepatotoxic activity and chemical constituents of Buddleja asiatica Lour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of the Extraction Conditions for Buddleja officinalis Maxim. Using Response Surface Methodology and Exploration of the Optimum Harvest Time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2011106423A2 - Acai and iridoid based formulations - Google Patents [patents.google.com]

- 5. Isolation, semi-synthesis, docking-based prediction, and bioassay-based activity of Dolichandrone spathacea iridoids: new catalpol derivatives as gluc ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00441G [pubs.rsc.org]

- 6. Isolation, semi-synthesis, docking-based prediction, and bioassay-based activity of Dolichandrone spathacea iridoids: new catalpol derivatives as glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Purification of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is an iridoid glycoside that has been isolated from various plant species. As a derivative of catalpol, it is of interest to researchers for its potential biological activities. Effective purification of this compound is crucial for accurate biological screening and further drug development. This document provides a detailed protocol for the purification of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol from a crude plant extract using silica gel column chromatography.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the purification of iridoid glycosides using column chromatography. Note that the specific yield and purity for 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol may vary depending on the starting material and the precise execution of the protocol.

Table 1: Column Chromatography Parameters for Iridoid Glycoside Purification

| Parameter | Specification | Rationale |

| Stationary Phase | Silica Gel (70-230 mesh) | Standard stationary phase for normal-phase chromatography of polar compounds. |

| Column Dimensions | 50 cm x 3 cm | Appropriate for purifying gram-scale quantities of crude extract. |

| Mobile Phase | Chloroform (CHCl₃), Methanol (MeOH), Water (H₂O) | A versatile solvent system for separating compounds of varying polarity. |

| Elution Mode | Gradient Elution | Allows for the separation of a wide range of compounds from non-polar to highly polar. |

| Detection Method | Thin-Layer Chromatography (TLC) with UV light and/or staining reagent | For monitoring the elution of compounds and pooling of fractions. |

Table 2: Example Yield and Purity Data for Iridoid Glycoside Purification *

| Compound | Purification Method | Starting Material (mg) | Yield (mg) | Purity (%) | Reference |

| Sweroside | HSCCC | 100 | 7.9 | 92.3 | [1] |

| Morroniside | HSCCC | 100 | 13.1 | 96.3 | [1] |

| Loganin | HSCCC | 100 | 10.2 | 94.2 | [1] |

*Data from the purification of other iridoid glycosides using High-Speed Countercurrent Chromatography (HSCCC) are provided to give a general expectation of yield and purity. Similar purities can be targeted with silica gel column chromatography, although yields may differ.

Experimental Protocols

Preparation of the Crude Extract

Prior to column chromatography, a crude extract rich in 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol must be prepared. A general procedure is as follows:

-

Plant Material Collection and Preparation: Collect the relevant plant parts (e.g., leaves, stems, or roots) and air-dry them in the shade. Grind the dried plant material into a coarse powder.

-

Extraction: Macerate the powdered plant material in a suitable solvent, such as ethanol or methanol, at room temperature for 24-48 hours. The solvent-to-solid ratio is typically 10:1 (v/w). Repeat the extraction process 2-3 times to ensure exhaustive extraction.

-

Concentration: Combine the filtrates from all extractions and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Silica Gel Column Chromatography Protocol

This protocol is designed for the purification of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol from a crude plant extract.

Materials and Equipment:

-

Glass chromatography column (50 cm length x 3 cm internal diameter)

-

Silica gel (70-230 mesh)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Crude plant extract

-

Beakers, flasks, and other standard laboratory glassware

-

Fraction collector or test tubes

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm and 366 nm)

-

Staining solution (e.g., vanillin-sulfuric acid)

-

Rotary evaporator

Procedure:

-

Column Packing (Slurry Method):

-

Place a small plug of cotton wool at the bottom of the chromatography column.

-

Add a thin layer of sand (approx. 0.5 cm) on top of the cotton plug.

-

In a beaker, prepare a slurry of silica gel in the initial mobile phase (Chloroform:Methanol:Water, 95:5:0.5 v/v/v).

-

Pour the slurry into the column in a single, continuous motion.

-

Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

-

Add another thin layer of sand on top of the silica bed to protect it during sample loading.

-

-

Sample Loading (Dry Loading Method):

-

Dissolve a known amount of the crude extract (e.g., 5 g) in a minimal amount of methanol.

-

Add a small amount of silica gel (approximately 2-3 times the weight of the crude extract) to the dissolved sample.

-

Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

-

Carefully add the powdered sample-silica mixture onto the top of the prepared column.

-

-

Elution:

-

Begin the elution with the initial, least polar mobile phase (CHCl₃:MeOH:H₂O, 95:5:0.5).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of methanol. A suggested gradient is as follows:

-

CHCl₃:MeOH:H₂O (95:5:0.5)

-

CHCl₃:MeOH:H₂O (90:10:1)

-

CHCl₃:MeOH:H₂O (85:15:1.5)

-

CHCl₃:MeOH:H₂O (80:20:2)

-

CHCl₃:MeOH:H₂O (70:30:3)

-

Continue to increase the methanol concentration if the target compound has not eluted.

-

-

Maintain a constant flow rate throughout the separation.

-

-

Fraction Collection:

-

Collect fractions of a consistent volume (e.g., 10-15 mL) in test tubes or using a fraction collector.

-

Label the fractions sequentially.

-

-

Monitoring by Thin-Layer Chromatography (TLC):

-

Spot a small aliquot of each fraction onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., CHCl₃:MeOH, 8:2 v/v).

-

Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

-

Fractions containing the same compound (i.e., having the same Rf value and spot color) should be pooled together. 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is expected to be a major component in the fractions of intermediate polarity.

-

-

Isolation and Characterization:

-

Combine the fractions containing the pure 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol.

-

Evaporate the solvent under reduced pressure to obtain the purified compound.

-

Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the purification of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol.

Logical Relationship of Purification Steps

Caption: Logical flow of the purification process from crude material to pure compound.

References

Application Notes and Protocols for the Mass Spectrometry of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is an iridoid glycoside that has been isolated from various medicinal plants, including those from the Buddleja genus.[1][2] Iridoid glycosides are a significant class of natural products known for their diverse biological activities, making them of great interest in pharmaceutical research and drug development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification, characterization, and quantification of these compounds in complex botanical extracts and biological matrices.

These application notes provide a comprehensive guide to the analysis of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol using mass spectrometry. Included are detailed experimental protocols for sample preparation and LC-MS/MS analysis, a summary of its mass spectral data, and a proposed fragmentation pathway to aid in its structural elucidation.

Mass Spectral Data